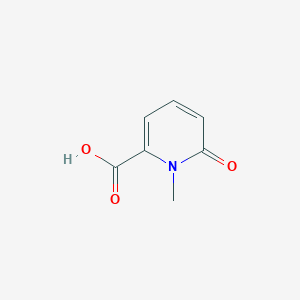

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-6-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGVOXZWAROOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484492 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59864-31-2 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a substituted pyridinone derivative of interest in medicinal chemistry and drug development. This document details two plausible multi-step synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate laboratory-scale synthesis.

Introduction

This compound is a heterocyclic compound featuring a pyridinone core, a structural motif present in various biologically active molecules. The synthesis of this specific molecule is not extensively documented in a single source; therefore, this guide consolidates and adapts established chemical transformations to provide a reliable synthetic strategy. The primary approach involves the initial formation of the 6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold, followed by N-methylation.

Two principal pathways are presented herein:

-

Pathway A: A four-step sequence involving the protection of the carboxylic acid functionality via esterification, followed by N-methylation and subsequent deprotection.

-

Pathway B: A more direct, two-step approach involving the selective N-methylation of the pyridinone nitrogen in the presence of the free carboxylic acid.

Pathway A: Synthesis via Ester Protection

This pathway is a robust and traditional approach that minimizes potential side reactions by protecting the carboxylic acid group as a methyl ester prior to the N-methylation step.

Step 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid

The initial and key step is the regioselective hydroxylation of pyridine-2-carboxylic acid to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid. This biotransformation is carried out using the microorganism Alcaligenes faecalis (DSM 6269) and offers an environmentally benign alternative to chemical oxidation methods.[1][2]

Experimental Protocol:

-

Preculture Preparation: A preculture of Alcaligenes faecalis DSM 6269 is grown in a mineral salts medium supplemented with 2.4 g/L of sodium picolinate at 30°C.

-

Fermentation: A 23 L fermenter containing 15 L of mineral salts medium and 1.2 g/L of sodium picolinate (pH 7.0) is inoculated with the preculture. The fermentation is maintained at 30°C.

-

Substrate Feeding: A concentrated solution of picolinic acid (500 g/L) is used for pH control and as the substrate for the biotransformation. The progress of the reaction is monitored spectrophotometrically.

-

Product Accumulation: After approximately 27 hours of growth, when the biomass has accumulated a significant concentration of the product (e.g., 20 g/L), a solution of sodium picolinate (470 g/L) is fed into the fermenter over 15 hours to increase the final product concentration.

-

Isolation: Once the concentration of 6-hydroxypicolinic acid ceases to increase, the cells are removed by centrifugation. The cell-free fermentation broth is acidified to pH 1.5 with sulfuric acid to precipitate the product.

-

Purification: The precipitate is collected by filtration, washed, and dried to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Pyridine-2-carboxylic acid | [1] |

| Microorganism | Alcaligenes faecalis DSM 6269 | [1][2] |

| Overall Yield | 75% | [1] |

| Product Purity | >95% (by HPLC) | [1] |

| Solubility in Water (25°C) | 3.1 g/L | [1] |

Step 2: Esterification of 6-Oxo-1,6-dihydropyridine-2-carboxylic Acid

To protect the carboxylic acid during the subsequent N-methylation, it is converted to its methyl ester. A standard Fischer esterification method is employed.

Experimental Protocol:

-

Reaction Setup: 6-oxo-1,6-dihydropyridine-2-carboxylic acid is suspended in an excess of dry methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated):

| Parameter | Value |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Step 3: N-Methylation of Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

The nitrogen of the pyridinone ring is methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the pyridinone nitrogen.

-

Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or slightly elevated temperature until completion, as indicated by TLC.

-

Work-up: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic layer is washed with water and brine.

-

Isolation and Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Reagents | Methyl iodide, Potassium carbonate |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Expected Yield | 75-85% |

Step 4: Hydrolysis of Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

Experimental Protocol:

-

Reaction Setup: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is dissolved in a mixture of a water-miscible solvent (e.g., methanol or THF) and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

-

Reaction: The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

-

Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Reagents | Lithium hydroxide, Hydrochloric acid |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% |

Pathway B: Direct N-Methylation

This pathway offers a more atom-economical route by avoiding the protection and deprotection steps. The success of this approach depends on the selective methylation of the more nucleophilic pyridinone nitrogen over the carboxylate oxygen.

Step 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid

This step is identical to Step 1 in Pathway A.

Step 2: Direct Selective N-Methylation

This step aims to directly methylate the pyridinone nitrogen in the presence of the free carboxylic acid. This can be challenging due to the presence of two acidic protons. Careful selection of the base and reaction conditions is crucial.

Experimental Protocol:

-

Reaction Setup: 6-oxo-1,6-dihydropyridine-2-carboxylic acid is dissolved in a suitable polar aprotic solvent like DMF.

-

Base Addition: Two equivalents of a mild base, such as potassium carbonate, are added to deprotonate both the carboxylic acid and the pyridinone nitrogen.

-

Methylating Agent: One equivalent of a methylating agent, such as methyl iodide, is added slowly to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is carefully monitored by HPLC or LC-MS to assess the formation of the desired N-methylated product and potential O-methylated byproducts.

-

Work-up: The reaction is quenched with water and then acidified with a dilute acid (e.g., 1 M HCl) to protonate any unreacted starting material and the carboxylate of the product.

-

Isolation and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. Purification is likely to be necessary, for instance, by preparative HPLC, to separate the desired product from any isomers and starting material.

Quantitative Data (Estimated):

| Parameter | Value |

| Reagents | Methyl iodide, Potassium carbonate |

| Solvent | DMF |

| Reaction Temperature | Room Temperature |

| Expected Yield | 40-60% (highly dependent on selectivity) |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway A, involving a protection-deprotection strategy, is likely to be more reliable and higher-yielding, making it suitable for ensuring a supply of the target compound. Pathway B offers a more concise route, but may require significant optimization to achieve good selectivity and yield. The choice of pathway will depend on the specific requirements of the research, including scale, purity, and available resources. The provided experimental protocols and data serve as a solid foundation for the successful synthesis of this important pyridinone derivative.

References

Physicochemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is limited. This guide presents data for the closely related isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , to provide insights into the expected physicochemical properties. Methodologies described are generalized standard protocols for organic compounds.

Core Physicochemical Data

The following table summarizes the available quantitative data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. These values serve as an estimate for the 2-carboxylic acid isomer due to structural similarity.

| Property | Value | Notes |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 240-245 °C | |

| Biological Activity | AP-1 inhibitor; downregulates COX-2 expression | Found in Cordyceps bassiana[1][2][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[7]

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to approximately 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample is molten (T2) are recorded. The melting range is reported as T1-T2.[6][7]

Caption: Simplified overview of the AP-1 signaling pathway and point of inhibition.

COX-2 Expression Downregulation

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [8]Its expression is induced by various pro-inflammatory stimuli and is regulated by several signaling pathways, including those that activate AP-1 and NF-κB. [9][10]

COX-2 Induction Pathway

Caption: Overview of the COX-2 expression pathway and point of regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]

- 3. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Standard) | Measles Who [who-measles.org]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry for information regarding 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid . Extensive searches for a specific CAS number and associated technical data for this particular isomer have been conducted. The investigation reveals that this compound is not readily found in commercial catalogs or major chemical databases. This suggests that it is either a novel compound or not extensively studied, and as such, a specific CAS number has not been assigned or publicly documented.

Consequently, this guide provides available data on closely related and structurally similar compounds, which may serve as a valuable reference point for researchers interested in this chemical scaffold. The primary focus will be on the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid , and a biologically active isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid .

Physicochemical Data of Related Compounds

For clarity and ease of comparison, the available quantitative data for the parent compound and a related isomer are summarized in the table below.

| Property | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |

| CAS Number | 19621-92-2[1][2][3] | 33972-97-3 |

| Molecular Formula | C₆H₅NO₃[1][2] | C₇H₇NO₃ |

| Molecular Weight | 139.11 g/mol [1][2] | 153.14 g/mol |

| Appearance | Yellow to brown powder | Solid |

| Melting Point | 270 °C (decomposes)[2] | Not available |

Experimental Protocols

Due to the lack of specific literature for this compound, a detailed experimental protocol for its synthesis or use cannot be provided. However, a preparative-scale synthesis for the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid , has been described via microbial hydroxylation.

Protocol: Microbial Hydroxylation for the Preparation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid [4]

This protocol describes a regiospecific hydroxylation process.

-

Microorganism: Alcaligenes faecalis (DSM 6269)

-

Substrate: Pyridine-2-carboxylic acid

-

Procedure:

-

Cultivate Alcaligenes faecalis (DSM 6269) in a suitable medium containing pyridine-2-carboxylic acid as an inducer.

-

Introduce pyridine-2-carboxylic acid to the culture.

-

The microbial culture will induce regiospecific hydroxylation of the substrate.

-

The product, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, can then be isolated and purified from the culture medium.

-

Note: For detailed parameters such as culture conditions, substrate concentration, and purification methods, it is essential to consult the original publication.

Biological Activity of a Structurally Related Isomer

While no biological data is available for the requested compound, its isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been identified as a natural product with notable biological activity.

This compound, isolated from Cordyceps bassiana, has been shown to be an AP-1 (Activator protein 1) inhibitor.[5] As an inhibitor of this transcription factor, it downregulates the expression of COX-2 (Cyclooxygenase-2).[5] This activity suggests potential anti-inflammatory properties, and it has been proposed for the study of atopic dermatitis.[5]

General Research Workflow

For researchers venturing into the synthesis and characterization of novel compounds like this compound, a general experimental workflow is outlined below. This logical progression is crucial for systematic investigation and data generation.

References

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

The Ascendant Therapeutic Potential of Novel Dihydropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold remains a cornerstone in medicinal chemistry, renowned for its profound impact on cardiovascular medicine through the modulation of L-type calcium channels.[1][2] However, the therapeutic landscape of novel DHP derivatives is rapidly expanding, revealing a diverse array of biological activities that extend far beyond their initial application as antihypertensive agents. Recent research has illuminated their potential as anticancer, antimicrobial, and antitubercular agents, heralding a new era for this versatile heterocyclic compound.[3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the biological activities of novel dihydropyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in the ongoing quest for innovative therapeutics.

Core Biological Activities and Quantitative Data

The biological efficacy of novel dihydropyridine derivatives is intrinsically linked to their structural modifications. Substitutions on the dihydropyridine ring significantly influence their pharmacological profile, leading to a spectrum of activities that include calcium channel blockade, cytotoxicity against cancer cell lines, and inhibition of microbial growth.[2][3][4]

Antihypertensive Activity: L-type Calcium Channel Blockade

The primary and most well-established biological activity of dihydropyridines is their role as L-type calcium channel blockers.[1][2] By binding to these channels in the vascular smooth muscle, they inhibit the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[2][8] This mechanism of action has made them a frontline treatment for hypertension.[1][9] Novel derivatives are continually being synthesized and evaluated for improved efficacy and safety profiles. For instance, mebudipine and dibudipine have demonstrated significant systolic blood pressure reduction in hypertensive rat models, with mebudipine showing greater potency than the established drug, nifedipine.[10]

Anticancer Activity

A growing body of evidence highlights the potential of dihydropyridine derivatives as anticancer agents.[3][11][12][13] Their cytotoxic effects have been observed against a range of human cancer cell lines. The mechanism of action is multifaceted and can involve the modulation of calcium signaling pathways, which are often dysregulated in cancer cells.

Table 1: Anticancer Activity of Novel Dihydropyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa | 3.6 | [3] |

| MCF-7 | 5.2 | [3] | |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa | 2.3 | [3] |

| MCF-7 | 5.7 | [3] | |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa | 4.1 | [3] |

| MCF-7 | 11.9 | [3] | |

| 2,6-Dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(2-nitrophenyl)-1,4-dihydropyridine (7a) | MOLT-4 | 17.4 ± 2.0 | [13] |

| MCF-7 | 29.7 ± 4.7 | [13] | |

| 2,6-Dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl)carbamoyl-4-(4-chlorophenyl)-1,4-dihydropyridine (7d) | MCF-7 | 28.5 ± 3.5 | [13] |

Antimicrobial and Antitubercular Activities

The therapeutic utility of dihydropyridine derivatives extends to infectious diseases, with several compounds exhibiting potent antimicrobial and antitubercular activities.[4][5][14][15] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

Table 2: Antimicrobial and Antitubercular Activity of Novel Dihydropyridine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative (33) | Mycobacterium smegmatis | 9 | [4] |

| Staphylococcus aureus | 25 | [4] | |

| Escherichia coli | 100 | [4] | |

| Diethyl 1-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate (4e) | Mycobacterium tuberculosis H37Rv | 0.02 | [5] |

| Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f) | Mycobacterium tuberculosis H37Rv | 0.02 | [15] |

| Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c) | Mycobacterium tuberculosis H37Rv | 0.02 | [15] |

| Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e) | Mycobacterium tuberculosis H37Rv | 0.02 | [15] |

| Ethyl 2,7,7-trimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (8) | Streptococcus sanguinis | 500 | [14] |

| Ethyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (10) | Streptococcus sanguinis | 500 | [14] |

Experimental Protocols

To facilitate the exploration and validation of the biological activities of novel dihydropyridine derivatives, this section provides detailed methodologies for key experiments.

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The Hantzsch synthesis is a classic and versatile multi-component reaction for the preparation of 1,4-dihydropyridines.[16]

Materials:

-

Aromatic or aliphatic aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia) (1 mmol)

-

Solvent (e.g., ethanol, methanol, or a green solvent like water or glycerol)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 mmol) and β-ketoester (2 mmol) in the chosen solvent.

-

Add the ammonia source (1 mmol) to the mixture.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test dihydropyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test dihydropyridine derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Evaluation of Antihypertensive Activity in Rats using the Tail-Cuff Method

The tail-cuff method is a non-invasive technique to measure blood pressure in rodents.[17][18][19]

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive rats

-

Tail-cuff blood pressure measurement system

-

Animal restrainer

-

Warming platform or chamber

-

Test dihydropyridine derivatives formulated for administration (e.g., oral gavage or intraperitoneal injection)

Procedure:

-

Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

On the day of the experiment, place the rat in the restrainer and gently warm its tail to increase blood flow.

-

Position the tail cuff and the pulse sensor on the rat's tail.

-

Record the baseline systolic blood pressure and heart rate.

-

Administer the test compound or the vehicle control to the rats.

-

Measure the blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Analyze the data to determine the effect of the compound on blood pressure compared to the control group.

Visualizing Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling Pathway of Dihydropyridine Derivatives.

Caption: Workflow for Anticancer Activity Assessment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 5. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. protocols.io [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. Evaluation of the antihypertensive activity and alpha adrenergic receptor interaction of cleistanthins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action: A Scaffold for Potent Enzyme Inhibitors

The primary significance of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in drug discovery lies in its role as a foundational scaffold for the synthesis of targeted therapies. The mechanism of action is therefore best understood through the functions of the enzymes inhibited by its more complex derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of this compound have been identified as precursors to potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).

Function of DHODH: DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA synthesis.[2][3]

Therapeutic Relevance: Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides and are particularly dependent on the de novo pyrimidine synthesis pathway.[1][3][4] Therefore, inhibiting DHODH can selectively starve these cells of the necessary precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][5] This makes DHODH an attractive target for the treatment of various diseases, including:

-

Cancer: DHODH inhibitors have shown promise in oncology by impeding tumor growth.[2][4][6]

-

Autoimmune Diseases: By suppressing the proliferation of overactive immune cells, DHODH inhibitors like leflunomide and teriflunomide are used in the treatment of rheumatoid arthritis and multiple sclerosis.[2][4][7]

-

Viral Infections: Some viruses rely on the host cell's nucleotide pool for replication, making DHODH a potential target for antiviral therapies.[6]

Signaling Pathways Affected by DHODH Inhibition:

-

Pyrimidine Synthesis Pathway: The most direct effect is the blockage of this pathway, leading to depleted pyrimidine pools.

-

Cell Cycle Regulation: Depletion of nucleotides leads to S-phase arrest in the cell cycle.

-

cGAS-STING Pathway: DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA into the cytoplasm. This activates the cGAS-STING signaling pathway, which can promote an anti-tumor immune response.[1]

-

Pyroptosis: Mitochondrial damage resulting from DHODH inhibition can also trigger caspase-3-mediated cleavage of Gasdermin E (GSDME), inducing a form of inflammatory cell death called pyroptosis.[1]

Inhibition of K (lysine) Acetyltransferase 6A (KAT6A)

This compound also serves as a precursor for the synthesis of inhibitors targeting KAT6A.

Function of KAT6A: KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase (HAT).[8] It plays a crucial role in epigenetic regulation by adding acetyl groups to lysine residues on histone proteins, primarily H3K23.[9][10] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which enhances gene transcription.[8][10]

Therapeutic Relevance: Dysregulation of KAT6A activity is implicated in various diseases, particularly cancer.[8][11] Overexpression or mutations of KAT6A are found in several cancers, including leukemia, breast cancer, and glioblastoma.[8][11][12] By inhibiting KAT6A, the chromatin remains in a more condensed state, suppressing the expression of genes involved in cell proliferation and survival.[8] This makes KAT6A a compelling target for cancer therapy.

Signaling Pathways Affected by KAT6A Inhibition:

-

PI3K/Akt Signaling Pathway: In glioblastoma, KAT6A has been shown to acetylate H3K23, which then recruits TRIM24 to activate the transcription of PIK3CA. PIK3CA is a catalytic subunit of PI3K, and its activation leads to the enhancement of the PI3K/Akt signaling pathway, promoting tumorigenesis.[9][13]

-

cGAS-STING Pathway: Knockdown of KAT6A can relieve the repression of cGAS, leading to the activation of the cGAS-STING pathway and subsequent interferon-mediated immune responses, which can enhance anti-tumor immunity.[14]

-

Estrogen Receptor (ER) Signaling: In estrogen receptor-positive breast cancer, KAT6A has a role in activating the ERα promoter, contributing to cancer development.[15]

Data Presentation

As of the latest literature review, specific quantitative inhibitory data (e.g., IC50, Ki) for this compound against DHODH or KAT6A has not been published. The compound is primarily described as a synthetic intermediate. The tables below are templates for how quantitative data for derivatives of this compound would be presented.

Table 1: Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)

| Derivative Compound | Assay Type | Target Species | IC50 (nM) | Reference |

| [Example Derivative A] | Spectrophotometric | Human | [Value] | [Citation] |

| [Example Derivative B] | Cellular (Growth) | Human (Cell Line) | [Value] | [Citation] |

| Brequinar | Spectrophotometric | Human | 5.2 | [16] |

| Teriflunomide | Spectrophotometric | Human | 24.5 |

Table 2: Inhibitory Activity against K (lysine) Acetyltransferase 6A (KAT6A)

| Derivative Compound | Assay Type | Target Species | IC50 (nM) | Reference |

| [Example Derivative C] | Radiometric | Human | [Value] | [Citation] |

| [Example Derivative D] | Cellular (Proliferation) | Human (Cell Line) | [Value] | [Citation] |

| WM-8014 | Radiometric | Human | 4.6 | [2] |

| PF-9363 | Radiometric | Human | 1.6 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of compounds derived from this compound.

DHODH Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.

Materials:

-

Recombinant human DHODH

-

Test compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions to determine the IC50.

-

In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to the respective wells.

-

Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.

-

Pre-incubate the plate at 25°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the Assay Buffer.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

KAT6A Histone Acetyltransferase (HAT) Assay (Radiometric)

This activity-based assay measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate.

Materials:

-

Recombinant human KAT6A

-

Test compound (dissolved in DMSO)

-

Histone H3 substrate

-

[³H]-Acetyl-CoA

-

Reaction Buffer

-

Scintillation fluid

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a reaction plate, combine the reaction buffer, recombinant human KAT6A, and the test compound or DMSO (for control).

-

Add the Histone H3 substrate to each well.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the histone substrate.

-

Wash the filter plate to remove unincorporated [³H]-Acetyl-CoA.

-

Add scintillation fluid to each well of the dried filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, serving as a key building block for the synthesis of potent inhibitors of DHODH and KAT6A. The therapeutic potential of these inhibitors in cancer and autoimmune diseases is significant, owing to their ability to modulate fundamental cellular processes such as nucleotide synthesis and epigenetic regulation. While direct biological activity data for the parent compound is lacking, the established mechanisms of its derivatives provide a strong rationale for its continued use in the development of novel therapeutics. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new compounds based on this promising chemical scaffold.

References

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of KAT6A enhances immunotherapy efficacy in colorectal cancer by activating interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. abmole.com [abmole.com]

spectroscopic data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Absence of Publicly Available Spectroscopic Data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals:

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the compound This compound . Despite targeted searches for its synthesis, characterization, and specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), no specific experimental datasets for this particular molecule could be retrieved.

The investigation frequently yielded data for structurally related but distinct molecules, including:

-

6-Oxo-1,6-dihydropyridine-2-carboxylic acid: The corresponding N-demethylated analog.

-

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A positional isomer where the carboxylic acid group is at the 3-position.

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Another positional isomer.

-

Various esters and derivatives of the parent pyridinone carboxylic acid structure.

This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative spectroscopic data in structured tables and detailing the associated experimental protocols cannot be fulfilled without access to primary experimental results from the synthesis and characterization of this compound.

It is recommended that researchers interested in this specific compound consider its chemical synthesis and subsequent analytical characterization to generate the necessary spectroscopic data. Standard organic synthesis routes could potentially involve the N-methylation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid or its esters, followed by hydrolysis if necessary. A generalized workflow for such a characterization is proposed below.

Proposed Experimental Workflow for Characterization

Should a sample of this compound be synthesized, the following experimental protocols would be essential for its structural confirmation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: To determine the number and environment of protons. Expected signals would include those for the N-methyl group, the protons on the pyridine ring, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy: To identify the number of unique carbon atoms and their chemical environments, including the carbonyl and carboxyl carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

Methodology:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data to assign chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., TMS), determine coupling constants (J) in Hertz (Hz), and analyze through-bond correlations in 2D spectra.

Infrared (IR) Spectroscopy

-

To identify characteristic functional groups. Key vibrational bands would be expected for the C=O stretch of the pyridone, the C=O and O-H stretches of the carboxylic acid, and C=C/C=N stretches of the aromatic ring.

Methodology:

-

Prepare the sample using an appropriate technique, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for solution-phase IR.

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Identify and report the frequencies (in cm⁻¹) of significant absorption bands.

Mass Spectrometry (MS)

-

To determine the molecular weight and obtain information about the fragmentation pattern, which can further confirm the structure.

Methodology:

-

Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Logical Workflow Diagram

The logical process for obtaining and analyzing the required data is outlined in the following diagram.

Unraveling the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridine derivative with a structural resemblance to endogenous compounds of significant biological interest. While direct research on the specific therapeutic targets of this molecule is limited in publicly available literature, this technical guide aims to consolidate the existing information on closely related analogs and its parent compound to extrapolate potential areas of investigation. This document will delve into the known biological activities of similar structures, highlighting potential enzymatic and signaling pathway interactions that may serve as a foundation for future research and drug development endeavors.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive molecules. The specific substitutions on this ring system dictate the compound's pharmacological profile. This guide focuses on this compound. Due to the scarcity of direct experimental data on this particular molecule, we will draw inferences from its structural analogs, primarily its isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and its parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (also known as 6-Hydroxypicolinic acid).

Potential Therapeutic Arenas Based on Analog Studies

Anti-Inflammatory Activity

The most well-documented therapeutic potential of a close structural analog comes from 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , which has been isolated from Cordyceps bassiana. This isomer has demonstrated notable anti-inflammatory properties.

Potential Target: Activator Protein-1 (AP-1)

The 3-carboxylic acid isomer has been shown to inhibit AP-1-mediated luciferase activity. AP-1 is a transcription factor that plays a crucial role in the expression of pro-inflammatory genes.

Downstream Effects:

-

COX-2 Downregulation: Inhibition of AP-1 by the 3-carboxylic acid isomer leads to the downregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

This suggests that this compound may also possess anti-inflammatory properties, potentially through a similar mechanism involving the inhibition of transcription factors like AP-1 or other components of inflammatory signaling pathways.

Enzyme Inhibition

The broader class of pyridine carboxylic acids has been explored for their enzyme inhibitory activities. While specific targets for the 2-carboxylic acid isomer are not identified, the parent compound and its derivatives provide clues.

Potential Target Classes:

-

Metalloenzymes: 6-Oxo-1,6-dihydropyridine-2-carboxylic acid is a known chelating agent. This property suggests a potential to interact with and possibly inhibit metalloenzymes, where a metal ion is crucial for catalytic activity.

-

Proteases and Amylases: Some studies on 2-pyridinecarboxylic acid analogs have shown inhibitory activities against enzymes such as α-amylase and carboxypeptidase A.

Further screening of this compound against a panel of enzymes, particularly those involved in disease pathogenesis, is a logical next step.

Data from Analog Studies

Currently, no specific quantitative data for the biological activity of this compound has been found in the reviewed literature. The following table summarizes the qualitative findings for its close analog.

| Compound | Biological Activity | Potential Target | Mechanism of Action |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Anti-inflammatory | Activator Protein-1 (AP-1) | Inhibition of AP-1-mediated transcription, leading to COX-2 downregulation. |

Proposed Experimental Workflow

To elucidate the therapeutic targets of this compound, a systematic experimental approach is recommended.

Caption: A proposed workflow for identifying and validating therapeutic targets.

Potential Signaling Pathway Interaction

Based on the anti-inflammatory activity of its 3-carboxylic acid isomer, a potential signaling pathway that this compound might modulate is the MAPK/AP-1 pathway.

Caption: A simplified diagram of the MAPK/AP-1 signaling pathway.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its structural analogs provide a compelling rationale for further investigation. The anti-inflammatory potential, suggested by its 3-carboxylic acid isomer, and the broader enzyme inhibitory capacity of pyridine carboxylic acids, point towards promising avenues for research. A systematic approach, beginning with broad-based screening and moving towards specific target identification and validation, is essential to unlock the therapeutic potential of this compound. Future studies should focus on in vitro enzyme and receptor binding assays, followed by cell-based functional assays to elucidate its mechanism of action and identify its primary molecular targets.

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to the Discovery and Isolation of Pyridine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, isolation, and purification of pyridine-based compounds, a class of heterocyclic molecules integral to the development of numerous pharmaceuticals. From their early extraction from coal tar to modern synthetic and purification methodologies, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Historical Perspective: From Animal Bones to Industrial Synthesis

The journey of pyridine began in the mid-19th century. Impure pyridine was likely produced by early alchemists through the heating of animal bones and other organic matter.[1] However, the first documented reference is credited to the Scottish scientist Thomas Anderson in 1849.[1] Anderson isolated a colorless liquid with an unpleasant odor from the oil obtained by the high-temperature heating of animal bones.[1] Two years later, he isolated pure pyridine through fractional distillation of this oil.[2]

Historically, the primary source of pyridine was coal tar, a byproduct of coal gasification.[1] This method, however, was laborious and inefficient, with coal tar containing only about 0.1% pyridine, necessitating a multi-stage purification process that further diminished the yield.[1]

The increasing demand for pyridine spurred the development of more efficient synthetic routes. A significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a synthesis reaction using inexpensive reagents, a method that remains a cornerstone of industrial pyridine production today.[1][3][4]

Isolation and Purification: From Crude Mixtures to High-Purity Compounds

The isolation and purification of pyridine and its derivatives are critical steps in both traditional and modern production methods. The choice of technique depends on the source of the compound (natural extract or synthetic reaction mixture) and the desired level of purity.

Fractional Distillation of Coal Tar

Fractional distillation remains a fundamental technique for the initial separation of pyridine from coal tar.[5][6] This process separates compounds based on differences in their boiling points.[5][6]

Table 1: Quantitative Yields of Pyridine from Coal Tar

| Source | Pyridine Base Content | Pyridine Percentage in Base | Reference |

| 1 ton of coal | 0.07-0.21 pounds | 57% | [7][8] |

Experimental Protocol: Fractional Distillation of Coal Tar

-

Dehydration: The initial step involves dehydrating the coal tar to remove water.[5]

-

Fractionation: The dehydrated tar is heated in a fractionating column. Different fractions are collected at specific boiling point ranges. The fraction containing naphtha, a mixture of benzene, toluene, xylenes, and pyridine, is typically collected between 80°C and 140°C.[5][6]

-

Acid Extraction: The collected fraction is treated with a dilute acid, such as sulfuric acid, to form water-soluble pyridinium salts. This allows for the separation of the basic pyridine compounds from the non-basic hydrocarbons.

-

Neutralization and Separation: The acidic solution containing the pyridinium salts is then neutralized with a base, such as sodium hydroxide, to liberate the free pyridine. The pyridine is then separated from the aqueous layer.

-

Final Distillation: The crude pyridine is subjected to a final fractional distillation to achieve higher purity.

A patented method for extracting pyridine compounds from coal tar involves the fractional distillation of coal tar into narrow fractions (145-280°C), followed by a series of extractions to separate phenolic compounds and then the pyridine compounds.[9][10]

Chromatographic Purification

Chromatography is an indispensable tool for the high-purity isolation of pyridine-based compounds, particularly in the pharmaceutical industry where stringent purity standards are required.

Table 2: Chromatographic Techniques for Pyridine Compound Purification

| Technique | Stationary Phase | Mobile Phase Considerations | Common Issues & Solutions | References |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | pH adjustment (e.g., 0.1% formic acid) is crucial. A typical gradient could be 5% to 95% acetonitrile in water. | Peak tailing due to interaction with residual silanols. Can be mitigated by lowering mobile phase pH or adding a competing base like triethylamine. | [11][12] |

| Gas Chromatography (GC) | Agilent CP-Wax 51 for Amines | Nitrogen carrier gas. Temperature programming (e.g., 70°C to 240°C). | Co-elution of isomers. Optimization of temperature gradient and column selection is key. | [13] |

| Thin-Layer Chromatography (TLC) | Silica gel | A mixture of butanol, acetic acid, and water (e.g., 80:12:30). | Spot streaking. Ensure proper sample concentration and solvent system polarity. | [14] |

Experimental Protocol: HPLC Purification of a Pyridine Derivative

-

Sample Preparation: Dissolve the crude pyridine derivative in a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.[11]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A: 0.1% Formic acid in water. B: 0.1% Formic acid in acetonitrile.[11]

-

Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detection at the wavelength of maximum absorbance for the compound (e.g., 254 nm).[11]

-

-

Fraction Collection: Collect the fractions corresponding to the desired peak.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Synthesis of Pyridine-Based Compounds: Building the Core Scaffold

Modern drug development relies heavily on the chemical synthesis of pyridine derivatives, allowing for the creation of novel molecules with tailored biological activities.

Synthesis of Isoniazid: A Key Anti-Tuberculosis Drug

Isoniazid, a cornerstone in the treatment of tuberculosis, can be synthesized through the reaction of isonicotinic acid with hydrazine.[15] Another common method involves the reaction of an isonicotinic acid ester with hydrazine, which often proceeds at lower temperatures and allows for easier purification.[15]

Table 3: Comparison of Isoniazid Synthesis Methods

| Method | Reactants | Temperature | Maximum Yield | Reference |

| Direct Reaction | Isonicotinic acid, Hydrazine | 129-130°C | 70.1% | [15] |

| Ester Route | Ethyl ester of isonicotinic acid, Hydrazine | 70-75°C | 72.9% | [15] |

Experimental Workflow: Synthesis and Purification of Isoniazid

Caption: A generalized workflow for the synthesis and purification of isoniazid.

Synthesis of Pyridine-Based Kinase Inhibitors

Many modern targeted cancer therapies are kinase inhibitors, a significant portion of which are based on the pyridine scaffold. The synthesis of these complex molecules often involves multi-step reaction sequences.

Experimental Workflow: General Synthesis of a Pyridine-Based Kinase Inhibitor

Caption: A representative workflow for the synthesis of a pyridine-based kinase inhibitor.

A general procedure for the synthesis of a pyrimidine-based Aurora kinase inhibitor involves the reaction of a substituted pyrimidine with an aminopyrrolidine derivative, followed by coupling with other reagents.[16]

Signaling Pathways and Pyridine-Based Drugs

The efficacy of many pyridine-based drugs stems from their ability to selectively interact with and modulate key signaling pathways involved in disease progression, particularly in cancer.

The BRAF-MEK-ERK Pathway and Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, a key component of this pathway, can lead to its constitutive activation and are found in a significant percentage of cancers, including approximately 50% of melanomas.[1][7]

Vemurafenib is a potent and selective inhibitor of the mutated BRAF V600E protein.[1][2] By binding to the ATP-binding site of the mutated kinase, vemurafenib blocks downstream signaling through MEK and ERK, thereby inhibiting cancer cell proliferation and inducing apoptosis.[2][3]

Signaling Pathway: BRAF-MEK-ERK Inhibition by Vemurafenib

Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

The BCR-ABL Pathway and Imatinib

Imatinib, another landmark targeted therapy, is highly effective in treating chronic myeloid leukemia (CML) characterized by the Philadelphia chromosome, which results in the production of the oncogenic BCR-ABL fusion protein.[5] Imatinib functions as a selective inhibitor of the BCR-ABL tyrosine kinase, binding to its ATP-binding site and stabilizing the inactive conformation of the enzyme.[5] This action blocks the downstream signaling pathways that drive the uncontrolled proliferation of leukemic cells.[4][5][10][17]

Signaling Pathway: BCR-ABL Inhibition by Imatinib

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking multiple downstream signaling pathways.

Conclusion

The discovery and development of pyridine-based compounds represent a significant chapter in the history of medicinal chemistry. From their humble beginnings as a component of bone oil to their current status as the structural core of numerous life-saving drugs, the journey of pyridine highlights the continuous evolution of chemical science. The sophisticated techniques for their isolation, purification, and synthesis, coupled with a deep understanding of their interactions with biological pathways, will undoubtedly continue to fuel the discovery of novel therapeutics for years to come.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]

- 3. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 7. Vemurafenib Therapy and BRAF and NRAS Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. CN104893750A - Method for extraction of pyridine compounds from coal tar - Google Patents [patents.google.com]

- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

Whitepaper: In Silico Profiling of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract: The early assessment of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern drug discovery, enabling a "fail early, fail cheap" paradigm.[1] In silico computational tools provide a rapid, cost-effective method for predicting these critical parameters before resource-intensive synthesis and in vitro testing.[2] This technical guide provides a comprehensive in silico characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. We present predicted physicochemical properties, pharmacokinetic profiles, potential toxicities, and drug-likeness evaluations. Methodologies for utilizing common predictive tools are detailed, and key logical workflows are visualized. While the biological activity of this specific molecule is not extensively documented, we infer potential mechanisms based on the known activity of a structural isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of COX-2 expression.[3][4] This document serves as a foundational guide for researchers exploring the therapeutic potential of this compound.

Introduction to In Silico Profiling

The journey of a drug from concept to clinic is marked by high attrition rates, with a significant percentage of failures attributed to poor pharmacokinetic and safety profiles.[1] The integration of computational, or in silico, modeling into the early stages of drug discovery has become an indispensable strategy to mitigate this risk.[2] These models leverage vast datasets and sophisticated algorithms, including machine learning and quantitative structure-activity relationships (QSAR), to predict a molecule's behavior in a biological system based solely on its chemical structure.[1][5]

This guide focuses on the in silico prediction of key properties for This compound , a heterocyclic compound with potential for further investigation in medicinal chemistry.

Molecular Identification and Structure

Correctly identifying the molecule is the crucial first step for any in silico analysis. The structural details for the target compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Canonical SMILES | CN1C=CC=C(C1=O)C(=O)O |

| InChI Key | RZKVLOMUPFCVRI-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Physicochemical properties govern a drug's solubility, permeability, and ultimately, its bioavailability. These parameters are foundational to understanding its behavior.

Methodology for Prediction

The following protocol outlines a general procedure for obtaining physicochemical property predictions using widely available cheminformatics web servers (e.g., SwissADME, ChemAxon's Chemicalize, ADMETlab 2.0).[6]

-

Obtain SMILES String: Secure the canonical SMILES representation of the molecule: CN1C=CC=C(C1=O)C(=O)O.

-

Access Web Server: Navigate to a chosen in silico prediction tool.

-

Input Structure: Paste the SMILES string into the input field of the platform.

-

Execute Prediction: Run the calculation or prediction module.

-

Data Collection: Record the predicted values for key properties such as logP, logS, pKa, and Topological Polar Surface Area (TPSA).

-

Cross-Validation: For improved accuracy, it is recommended to repeat the process with multiple prediction tools and compare the results, as the underlying algorithms and training datasets can vary.[2]

Summary of Predicted Properties

The table below summarizes the key predicted physicochemical properties for this compound, compiled from various predictive models.

| Property | Predicted Value | Description |

| LogP (Octanol/Water Partition Coeff.) | -0.4 to -0.8 | Measures lipophilicity. A negative value indicates hydrophilicity. |

| LogS (Aqueous Solubility) | -1.5 to -2.5 | Logarithm of the molar solubility (mol/L). Values > -4 suggest good solubility. |

| pKa (Acidic) | 2.5 - 3.5 | Ionization constant of the carboxylic acid group. |

| pKa (Basic) | Not predicted | The pyridone nitrogen is not typically basic. |

| Topological Polar Surface Area (TPSA) | 70.16 Ų | Sum of surfaces of polar atoms; influences membrane permeability. |

| Number of H-Bond Donors | 1 | |

| Number of H-Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Predicted ADMET Profile and Drug-Likeness

Understanding a compound's ADMET profile is critical for evaluating its potential as a drug candidate.

Methodology for ADMET Prediction

The protocol for predicting ADMET properties is similar to that for physicochemical properties but utilizes specialized platforms such as pkCSM, ADMET-AI, or ADMETlab 2.0.[6][7]

-

Input SMILES: Use the molecule's SMILES string (CN1C=CC=C(C1=O)C(=O)O) on an ADMET prediction server.

-

Select Endpoints: Choose the desired ADMET endpoints for prediction (e.g., Caco-2 Permeability, CYP450 Inhibition, hERG Inhibition, AMES Toxicity).

-

Run and Collect Data: Execute the prediction and tabulate the output values. Many platforms provide a probability score for classification models or a direct value for regression models.[7]

In Silico Pharmacokinetics (ADME)

| Parameter | Category | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | Absorption | High (Predicted > 80%) | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Absorption | Low to Moderate | May have moderate permeability across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low (Predicted No) | Unlikely to cross the BBB, potentially reducing CNS side effects. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. |

In Silico Toxicity

| Parameter | Predicted Outcome | Interpretation |

| hERG Inhibition | No | Low risk of cardiotoxicity. |

| AMES Mutagenicity | No | Unlikely to be mutagenic. |

| Hepatotoxicity | No | Low risk of drug-induced liver injury. |

Drug-Likeness Evaluation

Drug-likeness models assess whether a compound possesses features common in approved oral drugs. Lipinski's "Rule of Five" is a widely used guideline.

-

Molecular Weight ≤ 500 Da (153.14) - Pass

-

LogP ≤ 5 (-0.4) - Pass

-

H-Bond Donors ≤ 5 (1) - Pass

-

H-Bond Acceptors ≤ 10 (3) - Pass

The compound successfully passes all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Predicted Biological Activity and Signaling

Direct experimental data on the biological targets of this compound is limited. However, its structural isomer, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been shown to inhibit the AP-1 transcription factor and subsequently downregulate the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3][4][8]

Disclaimer: The following signaling pathway is hypothesized based on the activity of a structural isomer. The activity of this compound against these targets must be confirmed through experimental validation.

Conclusion

The in silico analysis of this compound reveals a promising profile for a potential drug candidate. It exhibits favorable physicochemical properties for good solubility and aligns with Lipinski's Rule of Five, suggesting good oral bioavailability. The ADMET predictions indicate a low potential for common drug-drug interactions and major toxicities. Based on the known activity of a close structural analog, its potential as an anti-inflammatory agent via the AP-1/COX-2 pathway warrants further investigation. These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo validation of this compound.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. ayushcoe.in [ayushcoe.in]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Physicochemical Landscape of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide addresses the critical physicochemical properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to a notable absence of experimental data in publicly accessible literature for this specific molecule, this document provides a comprehensive overview of available information for structurally related compounds, presents computationally predicted data for the target molecule, and outlines detailed experimental protocols for determining its solubility and stability.

Executive Summary

This compound is a pyridine derivative with potential applications in pharmaceutical research. However, a thorough literature search reveals a significant gap in experimental data regarding its solubility and stability. To facilitate further research and development, this guide offers a three-pronged approach:

-

Comparative Data Analysis: Physicochemical data for the parent compound, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, and the isomeric compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are presented to provide a comparative baseline.

-